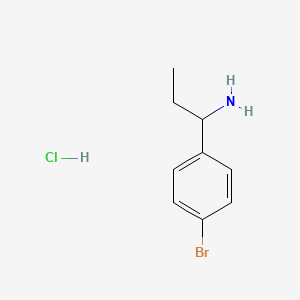

1-(4-Bromophenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90485-18-0 | |

| Record name | 1-(4-bromophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromophenyl)propan-1-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a bromophenyl group, suggests its utility as an intermediate in the synthesis of more complex molecules, potentially including pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, a detailed analytical methodology, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties dictate its solubility, stability, and suitability for various chemical reactions and analytical methods.

| Property | Value | Source |

| CAS Number | 90485-18-0 | [1] |

| Molecular Formula | C₉H₁₃BrClN | [1][2] |

| Molecular Weight | 250.56 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not explicitly available. Likely a crystalline solid with a melting point above 200 °C, typical for amine hydrochlorides. | General knowledge |

| Solubility | Soluble in water and methanol. Limited solubility in non-polar organic solvents. | General knowledge of amine hydrochlorides[3] |

| Storage | Store in an inert atmosphere at room temperature.[2] | [2] |

Spectral Data Summary

While publicly available spectra for this specific compound are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically in the range of 7.0-7.6 ppm), a multiplet for the methine proton adjacent to the amine and the phenyl ring, a multiplet for the methylene protons of the propyl chain, and a triplet for the terminal methyl group. The amine protons may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the propanamine chain will also have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₉H₁₂BrN) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine salt (typically a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Chemical Properties and Reactivity

This compound, as a primary amine salt, exhibits reactivity characteristic of this functional group.

-

Acidity/Basicity: The ammonium group is acidic and will react with bases to liberate the free amine, 1-(4-bromophenyl)propan-1-amine. The free amine is basic and can react with acids to reform the salt.

-

Nucleophilicity of the Free Amine: The corresponding free amine is a nucleophile and can participate in various reactions, including acylation, alkylation, and condensation reactions.

-

Reactions of the Aryl Bromide: The bromo-substituent on the phenyl ring can undergo reactions typical of aryl halides, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for further functionalization of the molecule.

Chemical Reactivity Overview

Caption: Key reactions of this compound.

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. The following is a plausible, detailed protocol for the synthesis of this compound from 1-(4-bromophenyl)propan-1-one.

Step 1: Formation of the Imine and In Situ Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)propan-1-one (1.0 equivalent) in anhydrous methanol (approximately 0.5 M).

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine.

-

Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and basify with a saturated aqueous solution of sodium bicarbonate to deprotonate the amine hydrochloride and extract the free amine into the organic layer.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 1-(4-bromophenyl)propan-1-amine in a minimal amount of diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A robust and reliable analytical method is essential for determining the purity and concentration of this compound. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for this purpose.

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

For use in a regulated environment, this method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The following information is based on general knowledge of similar amine hydrochlorides and should be supplemented with a thorough review of a specific Safety Data Sheet (SDS) for this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1-(4-Bromophenyl)propan-1-amine hcl. (n.d.). Lead Sciences. Retrieved from [Link]

-

1-(4-BROMOPHENYL)-3-(DIMETHYLAMINO)-1-PROPANONE. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C9H12BrN). (n.d.). PubChemLite. Retrieved from [Link]

-

90485-18-0|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]

-

1-Propanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Phenyl propanolamine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Bromophenyl ether. (n.d.). NIST WebBook. Retrieved from [Link]

-

amine, N-acetyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

1-(4-Bromophenyl)ethanol(CAS# 5391-88-8). (n.d.). Angene Chemical. Retrieved from [Link]

-

4-Bromo-alpha-ethylbenzenemethanol. (n.d.). PubChem. Retrieved from [Link]

Sources

(S)-1-(4-Bromophenyl)propan-1-amine Hydrochloride: A Technical Guide for Advanced Synthesis

Introduction: A Key Chiral Building Block in Modern Drug Discovery

(S)-1-(4-Bromophenyl)propan-1-amine and its hydrochloride salt are critical chiral building blocks in the landscape of modern medicinal chemistry. As a chiral amine, its stereochemical configuration is paramount, often dictating the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the bromophenyl group provides a versatile handle for further chemical modification, typically through cross-coupling reactions, making it a highly valuable intermediate in the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride, tailored for researchers, scientists, and drug development professionals. It will cover the compound's chemical identity, established methods for its stereoselective synthesis, analytical characterization, and its application as a strategic intermediate in pharmaceutical research, particularly in the development of therapies for the central nervous system (CNS).

Compound Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible science. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral molecule, and it is crucial to distinguish the (S)-enantiomer from its (R)-enantiomer and the racemic mixture.

Chemical Structure:

CAS Numbers: It is common for a chemical, its salt forms, and its stereoisomers to have multiple CAS numbers. The most relevant numbers for this compound are:

-

(S)-Enantiomer (Free Base): 1108684-03-2[4]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN (Free Base) / C₉H₁₃BrClN (HCl Salt) | [4][6] |

| Molecular Weight | 214.10 g/mol (Free Base) / 250.56 g/mol (HCl Salt) | [4][6] |

| Appearance | White to pale yellow solid | [7] |

| Predicted XlogP | 2.4 | [8] |

| Storage | Store at room temperature under an inert atmosphere. | [6] |

Note: Experimental values for melting point and solubility are not consistently reported across public databases and should be determined empirically.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-1-(4-Bromophenyl)propan-1-amine is a primary challenge for chemists. The two predominant strategies are the resolution of a racemic mixture and direct asymmetric synthesis. The choice between these methods depends on factors like cost, scale, and available technology.

Strategy 1: Chiral Resolution of Racemic Amine

This classical approach involves synthesizing the racemic amine and then separating the two enantiomers. The most common method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Caption: Workflow for obtaining the (S)-amine via chiral resolution.

Self-Validating Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is based on well-established principles of chiral resolution using tartaric acid derivatives.[9][10][11][12][13]

-

Salt Formation:

-

Dissolve one molar equivalent of racemic 1-(4-bromophenyl)propan-1-amine in a suitable solvent such as ethyl acetate or ethanol.

-

In a separate vessel, dissolve 0.5 molar equivalents of the resolving agent, (-)-O,O'-Dibenzoyl-L-tartaric acid ((-)-DBTA), in the same solvent, heating gently if necessary to achieve full dissolution. The use of 0.5 equivalents is often most efficient for initial screening and enrichment.

-

Slowly add the amine solution to the hot resolving agent solution with continuous stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature overnight. The diastereomeric salt of the (S)-amine with (-)-DBTA is typically designed to be the less soluble species and will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

To validate the resolution, the enantiomeric excess (e.e.) of the salt can be checked at this stage by chiral HPLC after liberating a small sample.

-

If necessary, recrystallize the salt from a hot solvent to improve diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) to deprotonate the amine and break the salt.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(4-bromophenyl)propan-1-amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum.

-

Strategy 2: Asymmetric Synthesis

Direct asymmetric synthesis constructs the desired enantiomer from a prochiral precursor, avoiding the loss of 50% of the material inherent in classical resolution. A highly effective method is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one.

Workflow for Asymmetric Synthesis:

Caption: Workflow for obtaining the (S)-amine via asymmetric synthesis.

Self-Validating Protocol: Asymmetric Ketone Reduction

This protocol is based on the widely used Corey-Bakshi-Shibata (CBS) reduction, a reliable method for producing chiral secondary alcohols with high enantioselectivity.[7][14][15]

-

Catalyst Preparation (In Situ):

-

To a flame-dried, inert-atmosphere flask, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (10 mol%) as a solution in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add a borane solution (e.g., BH₃·THF complex, 1.2 equivalents). Stir for 15 minutes to allow for complex formation. Using the (R)-catalyst will stereoselectively produce the (S)-alcohol.

-

-

Asymmetric Reduction:

-

Cool the catalyst-borane mixture to the desired reaction temperature (e.g., -20°C).

-

Slowly add a solution of the precursor, 1-(4-bromophenyl)propan-1-one (1.0 equivalent), in anhydrous THF to the catalyst mixture.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by the slow, careful addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and remove the solvents under reduced pressure.

-

Perform an acidic workup by adding 1M HCl and extracting the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield crude (S)-1-(4-bromophenyl)propan-1-ol. Purify via flash column chromatography.

-

-

Conversion to Amine:

-

The resulting chiral alcohol can be converted to the corresponding amine through standard, stereoinvertive procedures (e.g., Mitsunobu reaction with an azide source followed by reduction) or stereoretentive methods. A common route involves activation of the alcohol (e.g., as a mesylate or tosylate), displacement with sodium azide (SN2 reaction, which inverts the stereocenter), and subsequent reduction of the azide to the primary amine using a reducing agent like LiAlH₄ or catalytic hydrogenation.

-

Analytical Characterization

Rigorous analytical control is essential to confirm the structure and, most importantly, the enantiomeric purity of the final compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[16][17][18]

-

Principle: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective for separating aromatic amines.[19]

-

Typical Method Parameters:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase: Typically a normal-phase system, such as a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol).[19]

-

Additive: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often required to improve peak shape and achieve baseline separation.[16]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 225 nm).[19]

-

-

Validation: The method is validated by first injecting the racemic mixture to identify the retention times of both the (S) and (R) enantiomers. A subsequent injection of the synthesized sample allows for the integration of the two peaks to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the compound. While standard ¹H NMR cannot distinguish between enantiomers, it validates the molecular framework.

-

Expected ¹H NMR Signals (for Racemic Hydrochloride, based on available data):

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH-N): A multiplet adjacent to the amine group.

-

Methylene Protons (CH₂): A multiplet adjacent to the chiral center and the methyl group.

-

Methyl Protons (CH₃): A triplet at the most upfield region of the spectrum.

-

Amine Protons (NH₃⁺): A broad singlet, which may exchange with D₂O.

-

A reference spectrum for the racemic hydrochloride is available from commercial suppliers and databases for comparison.[5]

Applications in Drug Development

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is primarily utilized as a synthetic intermediate. Its value lies in the combination of a stereodefined amine and a functionalized aromatic ring, which are common features in neurologically active compounds. Chiral amines are foundational components in a vast number of drugs targeting the central nervous system.[20][21]

-

Role as a Pharmacophore: The specific stereochemistry of the amine is often crucial for binding to target receptors or enzymes in the brain, such as G-protein coupled receptors (GPCRs) or transporters.

-

Synthetic Handle for Diversification: The 4-bromo substituent is a key functional group that allows for the introduction of further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). This enables the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Example Application Area (CNS Agents): While specific drugs using this exact intermediate may be proprietary, patents for novel CNS agents frequently describe the synthesis of analogous chiral amines as key steps. For instance, the synthesis of novel serotonin (5-HT) receptor modulators or dopamine receptor antagonists often involves coupling a chiral amine fragment to a second heterocyclic or aromatic system. The synthesis of cariprazine, a D2/D3 receptor partial agonist, involves similar piperazine-based intermediates, highlighting the importance of this structural class in modern CNS drug design.[22]

Safety and Handling

As with all laboratory chemicals, (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride should be handled with appropriate care.

-

Hazard Statements: Assume the compound is harmful if swallowed or inhaled and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Conclusion

(S)-1-(4-Bromophenyl)propan-1-amine hydrochloride is more than just a chemical reagent; it is an enabling tool for the advancement of pharmaceutical science. Its value is rooted in its specific, single-enantiomer form, which is essential for creating selective and effective therapeutics. A thorough understanding of its synthesis, both through chiral resolution and asymmetric methods, as well as its rigorous analytical characterization, is fundamental for any research program that utilizes this key building block. As the demand for more sophisticated and targeted CNS therapies continues to grow, the importance of chiral intermediates like this will undoubtedly increase, making the mastery of their chemistry a vital skill for scientists in the field.

References

-

New Journal of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

I.B.S. Scientific. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

Madhavan, P., Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Retrieved from [Link]

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

-

Bang-Andersen, B., et al. (2014). 1-2-(2,4-DIMETHYLPHENYLSULFANYL)-PHENYL PIPERAZINE ASA COMPOUND WITH COMBINED SEROTONIN REUPTAKE, 5-HT3 AND 5-HT1A ACTIVITY FOR THE TREATMENT OF COGNITIVE IMPAIRMENT. U.S. Patent 8,722,684 B2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of dibenzoyl-(-)-tartaric acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). Retrieved from [Link]

-

Chemsigma. (n.d.). (1S)-1-(4-BROMOPHENYL)PROPAN-1-AMINE HYDROCHLORIDE [1391577-97-1]. Retrieved from [Link]

-

Gervais, F., et al. (2005). PHARMACEUTICAL COMPOSITIONS FOR TREATING AMYLOID-BETA RELATED DISEASES. U.S. Patent Application Publication US 2005/0031651 A1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

- Wang, Y., et al. (2015). Synthetic method of L-dibenzoyl tartaric acid. Chinese Patent CN104496806A.

-

Szymański, W., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. Arkivoc, 2011(ix), 142-154. Retrieved from [Link]

-

Szymański, W., et al. (2011). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides: Unusual reaction course. ResearchGate. Retrieved from [Link]

-

Kim, D., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Retrieved from [Link]

- Shulgin, A. (2006). PHARMACEUTICAL COMPOSITIONS FOR REINFORCING THE MEDICINAL EFFECTS. German Patent DE60124144T2.

- Pally, C., et al. (2013). Dosage regimen of an S1P receptor agonist. U.S. Patent 8,492,441 B2.

- Greiner, I., et al. (2022). Industrial process for the preparation of cariprazine. U.S. Patent 11,274,087 B2.

-

Maji, B., & Yamamoto, H. (2017). Recent Advances in Asymmetric Catalysis Using p-Block Elements. Chemical Society Reviews, 46(23), 7374-7391. Retrieved from [Link]

-

Yao-zhong, J., et al. (1994). Asymmetric synthesis. XXI: Enantioselective reduction of ketones catalyzed by new (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. Synthetic Communications, 24(13), 1845-1851. Retrieved from [Link]

-

Císařová, I., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1228-1249. Retrieved from [Link]

Sources

- 1. (1S)-1-(4-BROMOPHENYL)PROPAN-1-AMINE HYDROCHLORIDE | 1391577-97-1 [chemicalbook.com]

- 2. (1S)-1-(4-BROMOPHENYL)PROPAN-1-AMINE HYDROCHLORIDE [1391577-97-1] | Chemsigma [chemsigma.com]

- 3. (1S)-1-(4-BROMOPHENYL)PROPAN-1-AMINE HYDROCHLORIDE [1391577-97-1] | King-Pharm [king-pharm.com]

- 4. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound(90485-18-0) 1H NMR spectrum [chemicalbook.com]

- 6. 1-(4-Bromophenyl)propan-1-amine hcl - Lead Sciences [lead-sciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 9. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. tsijournals.com [tsijournals.com]

- 20. (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 21. DE60124144T2 - PHARMACEUTICAL COMPOSITIONS FOR REINFORCING THE MEDICINAL EFFECTS - Google Patents [patents.google.com]

- 22. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-1-(4-Bromophenyl)propan-1-amine Hydrochloride

Abstract

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex, optically active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic methodologies with an emphasis on stereochemical control, detailed characterization protocols, and its applications as a key intermediate in pharmaceutical research. This document is intended for researchers, chemists, and professionals in the drug development sector who require a deep, practical understanding of this versatile molecule.

Introduction: The Strategic Importance of Chiral Amines

Chirality is a fundamental principle in pharmacology, as the stereoisomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[1] The human body, being a chiral environment, interacts stereospecifically with drug molecules, making the synthesis of single-enantiomer drugs a critical objective in modern pharmaceutical development.[1][2] Chiral amines, in particular, are ubiquitous structural motifs in a vast array of APIs. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride serves as a prime example of a chiral intermediate, providing a synthetically versatile scaffold that combines a stereogenic center with a functionalized aromatic ring, ready for further molecular elaboration. The presence of the bromo-substituent facilitates a range of cross-coupling reactions, enabling its incorporation into diverse and complex molecular architectures.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for meeting regulatory standards. The key identifiers and properties of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BrClN | [3][4] |

| Molecular Weight | 250.56 g/mol | [3][4][5] |

| IUPAC Name | (1R)-1-(4-bromophenyl)propan-1-amine hydrochloride | [6] |

| CAS Number | 856562-96-4; 90485-18-0 | [4][7] |

| Appearance | White to off-white crystalline solid (typical) | Supplier Data |

| Chirality | (R)-enantiomer | [3][6] |

| Free Base Formula | C₉H₁₂BrN | [8] |

| Free Base MW | 214.10 g/mol | [9] |

| Free Base CAS | 74877-09-1 (racemate) | [8] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(4-Bromophenyl)propan-1-amine is a critical process that dictates its utility. The primary challenge lies in establishing the stereocenter with high fidelity. Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Synthetic Pathway Overview: From Ketone to Chiral Amine

A common and efficient route begins with the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one. This ketone is then converted to the racemic amine, which is subsequently resolved.

Caption: General workflow for the synthesis and resolution of the target compound.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[10][11] The principle relies on the different physical properties (primarily solubility) of diastereomers, which allows for their separation by fractional crystallization.[10]

Step 1: Synthesis of Racemic 1-(4-Bromophenyl)propan-1-amine

-

Oxime Formation: To a solution of 1-(4-bromophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine or sodium acetate (2.0 eq).[12] Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the ketone.

-

Reduction to Amine: The resulting oxime can be reduced to the racemic amine using various reducing agents. A common method is reduction with zinc dust in acetic acid or catalytic hydrogenation over a palladium catalyst.

-

Causality: The choice of a non-stereoselective reduction method at this stage is economical, as the primary goal is to produce the racemic mixture efficiently for subsequent resolution.

-

Step 2: Diastereomeric Salt Formation and Crystallization

-

Resolving Agent Selection: A chiral acid, such as L-(+)-Tartaric acid, is a common and effective resolving agent for racemic amines.[11]

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-Tartaric acid, 0.5 eq) in the same hot solvent.

-

Expertise Insight: Using only 0.5 equivalents of the resolving agent is often more efficient for initial screening and crystallization, as it targets the formation of a salt with only one enantiomer, leaving the other in the mother liquor.[11]

-

-

Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Step 3: Liberation of the (R)-Enantiomer

-

Base Treatment: Suspend the isolated diastereomeric salt crystals in water and add a strong base (e.g., 2M NaOH) until the pH is >12. This will deprotonate the amine, liberating the free base.

-

Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Step 4: Formation of the Hydrochloride Salt

-

Acidification: Dissolve the purified (R)-amine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Precipitation: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise. The hydrochloride salt will precipitate.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product, (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride.

Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable in pharmaceutical synthesis. NMR spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy (Expected Chemical Shifts): The proton NMR spectrum provides a definitive fingerprint of the molecule. While a specific sourced spectrum is not available, a predictive analysis based on analogous structures is as follows:

-

Aromatic Protons (Ar-H): Two doublets are expected in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH-N): A multiplet (e.g., a triplet or quartet) around δ 4.0-4.5 ppm. This proton is adjacent to both the ethyl group and the amine.

-

Methylene Protons (CH₂): A multiplet (quintet or sextet) around δ 1.6-2.0 ppm.

-

Methyl Protons (CH₃): A triplet around δ 0.8-1.2 ppm.

-

Amine Protons (NH₃⁺): A broad singlet at a variable chemical shift, typically downfield, depending on concentration and solvent.

Note: Chemical shifts are reported in ppm relative to TMS. The exact values can vary based on the solvent (e.g., DMSO-d₆ or D₂O) and instrument frequency.[13]

Applications in Drug Development

The true value of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride lies in its application as a versatile chiral building block. Its strategic placement of functional groups allows for its incorporation into a wide range of drug candidates.

Role as a Chiral Scaffold

Many neurologically active compounds and other therapeutic agents contain a phenethylamine or related backbone. This compound provides a pre-formed, stereochemically defined fragment that significantly simplifies the synthesis of more complex chiral molecules.

Synthetic Utility in Medicinal Chemistry

The bromophenyl group is a key functional handle for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions.

Caption: Synthetic utility of the title compound in medicinal chemistry.

-

Suzuki Coupling: The aryl bromide can be coupled with various boronic acids to introduce new aryl or heteroaryl groups, creating biaryl structures common in many APIs.[14]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond at the bromide position, linking the scaffold to other amine-containing fragments.

-

Amide Coupling: The primary amine is readily acylated to form amides, a common functional group in drug molecules that can modulate properties like solubility and receptor binding.

These transformations enable medicinal chemists to rapidly generate libraries of diverse, chiral compounds for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process.

Conclusion

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is more than a simple chemical; it is a key enabling tool for the synthesis of next-generation chiral pharmaceuticals. Its well-defined structure and versatile reactivity provide a reliable and efficient starting point for complex synthetic campaigns. This guide has outlined its core properties, provided a validated protocol for its synthesis and resolution, and highlighted its strategic importance in medicinal chemistry. A thorough understanding and application of the principles discussed herein will empower researchers to leverage this valuable intermediate to its full potential in the pursuit of novel therapeutics.

References

-

Lead Sciences. 1-(4-Bromophenyl)propan-1-amine hcl. [Link]

-

PubChemLite. 1-(4-bromophenyl)propan-1-amine hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Molekula. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride. [Link]

-

ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

-

PubMed. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. [Link]

-

LabMed Discovery. Chiral drugs. [Link]

-

National Institutes of Health. Chiral Drugs: An Overview. [Link]

- Google Patents. Preparation method of (R)-(+)-N-propargyl-1-indan amines.

-

Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 856562-96-4 [chemicalbook.com]

- 4. 1-(4-Bromophenyl)propan-1-amine hcl - Lead Sciences [lead-sciences.com]

- 5. scbt.com [scbt.com]

- 6. (R)-1-(4-bromophenyl)propan-1-amine hydrochloride | 856562-96-4 [sigmaaldrich.com]

- 7. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride [856562-96-4] | King-Pharm [king-pharm.com]

- 8. 74877-09-1|1-(4-Bromophenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 9. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. onyxipca.com [onyxipca.com]

- 12. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

1-(4-Bromophenyl)propan-1-amine hydrochloride solubility in methanol and water

An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromophenyl)propan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in two common polar solvents: methanol and water. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of organic salt solubility to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility. This document is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a robust and reproducible approach to characterizing this important chemical entity.

Introduction: Understanding the Compound and the Importance of Solubility

This compound is an organic salt with a molecular formula of C9H13BrClN.[1][2] As with many active pharmaceutical ingredients (APIs) and research chemicals, understanding its solubility is a critical first step in the development of formulations, analytical methods, and various biochemical assays. Solubility dictates the bioavailability of a potential drug, influences the choice of solvent for chemical reactions and purifications, and is a key parameter in designing stable, effective formulations.

The hydrochloride salt form of an amine is typically employed to enhance its aqueous solubility and stability compared to the free base.[3][4] The protonation of the amine group by hydrochloric acid results in an ionic species that can more readily interact with polar solvent molecules like water and methanol.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90485-18-0 | [1][2] |

| Molecular Formula | C9H13BrClN | [1][2] |

| Molecular Weight | 250.56 g/mol | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [1][2] |

Theoretical Solubility Profile

Solubility in Water

The solubility of this compound in water is governed by the equilibrium between its solid, crystalline lattice and the solvated ions in solution. The presence of the ionic amine hydrochloride group suggests that it will be water-soluble to a significant extent.[5] The primary intermolecular forces at play will be ion-dipole interactions between the ammonium cation and the chloride anion with water molecules, as well as hydrogen bonding.

However, the molecule also possesses a nonpolar bromophenylpropyl group. This hydrophobic portion of the molecule will detract from its overall water solubility.[6] Therefore, while the hydrochloride salt formation significantly boosts solubility compared to the free amine, it is not expected to be infinitely soluble.

Solubility in Methanol

Methanol, as a polar protic solvent, is also expected to be a good solvent for this compound. Like water, methanol can form hydrogen bonds and engage in dipole-dipole interactions. The smaller hydrocarbon chain of methanol compared to higher alcohols makes it a relatively polar organic solvent capable of solvating ionic compounds. It is plausible that the solubility in methanol could be comparable to or even greater than in water, especially given the presence of the organic nonpolar part of the molecule which can interact favorably with the methyl group of methanol.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[9] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[9]

-

pH: The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous solution.[10][11][12] In acidic to neutral pH, the amine remains protonated as the hydrochloride salt, favoring solubility. However, in basic conditions (high pH), the ammonium cation will be deprotonated to the free amine. The free amine is significantly less polar and therefore much less soluble in water, which could lead to precipitation.[4]

-

Common Ion Effect: In aqueous solutions, the presence of a common ion (in this case, Cl⁻ from another source) can decrease the solubility of the salt.[10] According to Le Chatelier's principle, adding a common ion will shift the dissolution equilibrium to the left, favoring the solid salt and thus reducing its solubility.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocols are based on established methodologies for solubility determination.

Materials and Equipment

-

This compound

-

Methanol (analytical grade)

-

Deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the thermodynamic solubility of a compound.

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the solvent (methanol or water) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Data Presentation

While specific experimental data is not available in the literature, the results from the proposed experimental protocol should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

Conclusion

This technical guide has provided a detailed overview of the expected solubility behavior of this compound in methanol and water, based on fundamental chemical principles. It also outlines a robust experimental protocol for the accurate determination of its solubility. For researchers, scientists, and drug development professionals, understanding and experimentally verifying the solubility of this compound is an indispensable step in its application and development. The methodologies described herein provide a self-validating system for generating reliable and reproducible solubility data.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Solubility and pH of amines. (n.d.). Retrieved from a source providing general chemistry principles.

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2-(3-chlorophenyl)propan-2-amine. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

-

El-Gindy, A., Emara, S., & Mostafa, M. M. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PMC, NIH. [Link]

- This compound. (n.d.).

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

-

Academia.edu. (n.d.). Investigation: The effect of temperature on solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. Retrieved from [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(4), 197-206. [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

Sources

- 1. qcc.edu [qcc.edu]

- 2. 1-(4-Bromophenyl)propan-1-amine hcl - Lead Sciences [lead-sciences.com]

- 3. quora.com [quora.com]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. issr.edu.kh [issr.edu.kh]

- 7. (DOC) Investigation: The effect of temperature on solubility [academia.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 1-(4-Bromophenyl)propan-1-amine Hydrochloride: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division, Google Research

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS No: 90485-18-0). In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted and exemplified data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is a primary amine salt with a chiral center at the benzylic position. As a functionalized aromatic amine, it serves as a valuable building block in medicinal chemistry and organic synthesis. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth exploration of the expected NMR, IR, and MS data for this compound, offering insights into the relationship between its molecular structure and its spectral features.

The molecular structure of the protonated amine is presented below. The hydrochloride salt form implies that the amine group is protonated to an ammonium (-NH3+) cation, with a chloride counter-ion.

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, an electrospray ionization (ESI) source would be ideal, as it is a soft ionization technique suitable for polar and ionic compounds. The spectrum would show the molecular ion of the free base.

Predicted Mass Spectrum (ESI+): The primary ion observed in the positive ion mode ESI mass spectrum would be the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base (C₉H₁₂BrN) is approximately 213.01 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

-

[M+H]⁺: m/z ≈ 214.02

-

Isotopic Pattern: A characteristic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the [M+H]⁺ peak will appear as a doublet, with signals at m/z ≈ 214 and m/z ≈ 216 of roughly equal intensity.

Predicted Fragmentation Pattern: The primary fragmentation pathway would involve the loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation for amines.

-

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond adjacent to the benzylic carbon, leading to the loss of an ethyl radical (•CH₂CH₃). This would result in a stable benzylic cation.

-

[C₇H₇BrN]⁺: m/z ≈ 184/186

-

Figure 3: Predicted primary fragmentation pathway for 1-(4-Bromophenyl)propan-1-amine.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a robust framework for researchers to confirm the identity and purity of this compound in their own experimental work. The provided protocols and interpretations serve as a practical resource for the scientific community engaged in organic synthesis and drug development.

References

-

NIST Chemistry WebBook. Data for 1-Propanone, 1-(4-bromophenyl)-.[Link] (Provides mass spectrum of a related ketone, indicating the stability of the bromophenyl acylium ion).

-

PubChemLite. this compound.[Link] (Provides predicted mass spectrometry data).

-

Lead Sciences. 1-(4-Bromophenyl)propan-1-amine hcl.[Link] (Confirms CAS number and molecular formula).

Introduction: A Researcher's Perspective on 1-(4-Bromophenyl)propan-1-amine HCl

An In-Depth Technical Guide to the Material Safety Data Sheet for 1-(4-Bromophenyl)propan-1-amine HCl

In the landscape of pharmaceutical research and synthetic chemistry, 1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS No: 90485-18-0; Molecular Formula: C9H13BrClN; Molecular Weight: 250.56 g/mol ) serves as a valuable building block.[1][2] Its unique structure makes it a key intermediate in the synthesis of more complex molecules targeted for drug discovery. However, its utility in the lab is intrinsically linked to a robust understanding of its potential hazards.

This guide moves beyond a mere recitation of safety data sheet (SDS) sections. It is designed for the practicing scientist, offering a deeper, mechanistic understanding of the risks associated with this compound and providing a framework for its safe handling. As researchers, our primary directive is innovation, but our foundational responsibility is safety. This document is a tool to ensure that the pursuit of discovery does not compromise the well-being of the researchers who make it possible.

The Hazard Profile: Decoding the Risks

1-(4-Bromophenyl)propan-1-amine HCl is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols. Understanding the "why" behind these codes is the first step in a comprehensive risk assessment.

The compound is designated as a "Warning" substance, with the primary hazards summarized below.[1]

| Hazard Statement | GHS Code | Implication for the Researcher |

| Harmful if swallowed | H302 | Ingestion of even small quantities can lead to adverse health effects. This necessitates strict protocols to prevent oral contamination. |

| Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation, redness, or dermatitis. This underscores the need for appropriate gloves and lab attire. |

| Causes serious eye irritation | H319 | The compound poses a significant risk to vision upon contact. Eye protection is non-negotiable. |

| May cause respiratory irritation | H335 | Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing and discomfort. |

| Harmful if inhaled | H332 | Beyond simple irritation, inhalation may cause systemic harm.[1] |

This table synthesizes data from multiple supplier safety data sheets.[1][3][4][5]

The causality behind these hazards lies in the molecule's chemical reactivity. As an amine hydrochloride salt, it can interact with biological macromolecules, while the bromophenyl group adds to its lipophilicity and potential for bioaccumulation. The primary risk in a laboratory setting is the inadvertent generation and inhalation of dust when handling the solid material, or direct contact with skin and eyes.

Logical Framework: Hazard and Risk Mitigation

A systematic approach to safety begins with acknowledging the inherent hazards and implementing controls to mitigate the associated risks. The following workflow illustrates this critical process.

Caption: Risk mitigation workflow for handling hazardous chemicals.

Exposure Controls and Personal Protective Equipment (PPE): The Researcher's Armor

Given the hazards of skin, eye, and respiratory irritation, a multi-layered approach to exposure prevention is mandatory.[4][5]

Engineering Controls: The primary line of defense is to handle 1-(4-Bromophenyl)propan-1-amine HCl exclusively within a certified chemical fume hood.[6] This control is non-negotiable as it directly addresses the inhalation risk (H335, H332) by capturing dust at the source.

Personal Protective Equipment (PPE): PPE is the essential last line of defense. The selection is directly informed by the hazard profile.

-

Eye Protection: Chemical safety goggles are required to protect against accidental splashes or dust, addressing the "serious eye irritation" (H319) hazard.

-

Skin Protection:

-

Gloves: Nitrile gloves should be worn to prevent skin contact (H315). Always check for tears before use and wash hands thoroughly after removing gloves.

-

Lab Coat: A full-length lab coat prevents contamination of personal clothing.

-

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for large-scale work or emergency situations (e.g., major spill cleanup).

Protocol: Donning and Doffing PPE for Handling Solids

Adherence to a strict sequence for putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

-

Lab Coat: Fasten completely.

-

Eye Protection: Place securely on the face.

-

Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

-

Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of immediately in hazardous waste.

-

Lab Coat: Remove by rolling it inside-out, without touching the exterior.

-

Eye Protection: Remove by handling the arms, not the front.

-

Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Laboratory Handling and Storage Protocols

Safe handling is a matter of deliberate, procedural discipline.

Protocol: Weighing and Solution Preparation

-

Preparation: Ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the hood.

-

Weighing:

-

Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

-

Open the container slowly to avoid creating airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of the solid to weigh paper. Avoid tapping or shaking the container.

-

-

Transfer: Carefully add the weighed solid to the solvent in a beaker or flask. The goal is to avoid generating dust.

-

Cleanup: Gently wipe down the spatula and work surface with a damp cloth (if compatible with the substance) to collect any residual dust. Dispose of the cloth and weigh paper as hazardous waste.

-

Sealing: Tightly close the main container.

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Several suppliers recommend storage under an inert atmosphere at room temperature.[1][2] This precaution is taken to protect the compound from atmospheric moisture and potential degradation over time. It must be stored away from incompatible materials such as strong oxidizing agents and bases, which could trigger vigorous or hazardous reactions.[6]

Emergency Procedures: A Framework for Response

Preparedness is paramount. In the event of an accident, a clear, practiced response can significantly mitigate harm.

Spill Response

For a small solid spill, the following protocol should be followed:

-

Alert: Immediately alert personnel in the vicinity.

-

Isolate: Restrict access to the spill area. Ensure the fume hood remains operational.

-

Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain & Clean:

-

Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels directly on the spill.

-

Carefully sweep the material into a designated hazardous waste container.[4][6] Avoid creating dust during this process.

-

Perform a final decontamination of the area with a suitable solvent and wipe, disposing of all cleaning materials as hazardous waste.

-

-

Report: Report the incident to the lab supervisor or safety officer.

Spill Response Workflow

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate and correct first aid is critical. The following table summarizes actions based on supplier SDS recommendations.[3][4][5]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If skin irritation occurs, seek medical advice.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or physician immediately.[3] |

Fire and Decomposition Hazards

While not considered a significant fire risk, containers may burn.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: In a fire, this compound can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[6]

-

Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products.[6]

Disposal Considerations

All waste containing 1-(4-Bromophenyl)propan-1-amine HCl, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.[3] Disposal must be conducted through a licensed waste disposal company and in accordance with all federal, state, and local regulations. Do not allow the material to enter drains or waterways.[4]

Toxicological and Ecological Profile: The Known Unknowns

For many research chemicals, a complete toxicological profile is not available. The provided safety data indicates that the toxicological properties have not been fully investigated.[6] This is a critical piece of information. The absence of data is not an indication of safety. Instead, it mandates a more cautious approach, treating the substance as potentially harmful until proven otherwise. No specific data on persistence, degradability, or ecotoxicity was found in the provided search results, highlighting another area where caution is warranted to prevent environmental release.[4]

Conclusion

1-(4-Bromophenyl)propan-1-amine HCl is a compound that demands respect and careful handling. Its profile as a skin, eye, and respiratory irritant, coupled with its potential harm if swallowed or inhaled, requires that researchers adhere strictly to the protocols outlined in this guide. By understanding the causality behind these safety measures—from the necessity of a fume hood to the specifics of emergency response—scientists can mitigate risks effectively. This allows for the confident and safe use of this valuable chemical intermediate in the pursuit of scientific advancement.

References

-

Lead Sciences. (n.d.). 1-(4-Bromophenyl)propan-1-amine hcl. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

Sources

Stereochemistry and Enantiomeric Purity of Chiral Amines: A Guide to Analysis and Control in Pharmaceutical Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are foundational structural motifs in a vast number of active pharmaceutical ingredients (APIs). Their three-dimensional arrangement, or stereochemistry, is not a trivial detail but a critical determinant of pharmacological activity and toxicological profile. Within the chiral environment of the human body, enantiomers—non-superimposable mirror-image isomers—are treated as distinct chemical entities, often with dramatically different effects.[1][2] This guide provides an in-depth exploration of the principles of amine stereochemistry and a practical, field-proven overview of the essential analytical techniques used to determine and control enantiomeric purity throughout the drug development lifecycle. We will delve into the causality behind experimental choices in chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering detailed protocols and data interpretation strategies for the modern pharmaceutical scientist.

The Stereochemical Imperative in Drug Development

The significance of chirality in pharmaceuticals was tragically underscored by the thalidomide disaster of the late 1950s, where the (R)-enantiomer provided the desired sedative effects, but the (S)-enantiomer was a potent teratogen.[1] This event catalyzed a fundamental shift in the pharmaceutical industry and regulatory oversight. Today, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs from the earliest stages of development.[3][4] The FDA's 1992 policy statement mandates that the stereoisomeric composition of a new drug should be known and that quantitative assays for individual enantiomers should be developed early.[3][5] This regulatory preference is for the development of single-enantiomer drugs, as developing racemic mixtures raises complex issues regarding manufacturing control, pharmacological and toxicological assessment, and pharmacokinetics.[6][7]

The core reason for this scrutiny lies in the chiral nature of biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions.[8] One enantiomer, the eutomer, may elicit the desired therapeutic response, while its counterpart, the distomer, could be less active, inactive, or, in the worst case, responsible for adverse effects.[1][9] Therefore, ensuring the enantiomeric purity of a chiral amine API is not merely a quality control metric but a fundamental aspect of drug safety and efficacy.[10]

Caption: Differential binding of enantiomers to a chiral biological receptor.

Core Analytical Techniques for Enantiomeric Purity Determination

The accurate quantification of enantiomeric purity, often expressed as enantiomeric excess (% ee), is paramount. Several powerful analytical techniques have become mainstays in the pharmaceutical industry. The choice of method depends on factors such as the stage of development, the properties of the amine, the required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)